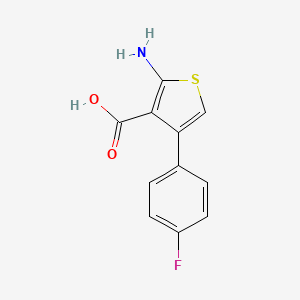

2-amino-4-(4-fluorophenyl)thiophene-3-carboxylic Acid

CAS No.:

Cat. No.: VC16206291

Molecular Formula: C11H8FNO2S

Molecular Weight: 237.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H8FNO2S |

|---|---|

| Molecular Weight | 237.25 g/mol |

| IUPAC Name | 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylic acid |

| Standard InChI | InChI=1S/C11H8FNO2S/c12-7-3-1-6(2-4-7)8-5-16-10(13)9(8)11(14)15/h1-5H,13H2,(H,14,15) |

| Standard InChI Key | NBUHILSMRICJEC-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1C2=CSC(=C2C(=O)O)N)F |

Introduction

Chemical Identity and Physical Properties

Structural Characteristics

The compound features a thiophene ring substituted at the 2-position with an amino group (), at the 3-position with a carboxylic acid (-\text{COOH), and at the 4-position with a 4-fluorophenyl moiety. The fluorine atom at the para position of the phenyl ring introduces electronegativity, influencing the compound’s electronic distribution and intermolecular interactions. The planar thiophene ring facilitates π-π stacking, while the carboxylic acid group enhances hydrogen-bonding capabilities .

Table 1: Key Identifiers and Physical Properties

Synthesis and Manufacturing

Laboratory Synthesis

The synthesis of 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylic acid typically involves multi-step routes starting from simpler thiophene precursors. A common approach includes:

-

Nitration and Functionalization: Introduction of the amino group via nitration followed by reduction.

-

Friedel-Crafts Alkylation: Attachment of the 4-fluorophenyl group using aluminum chloride as a catalyst.

-

Oxidation and Hydrolysis: Conversion of intermediates to the carboxylic acid functionality .

Table 2: Representative Synthetic Pathway

| Step | Reaction Type | Reagents/Conditions | Intermediate |

|---|---|---|---|

| 1 | Nitration | , 0–5°C | 3-Nitrothiophene derivative |

| 2 | Reduction | , reflux | 3-Aminothiophene |

| 3 | Alkylation | 4-Fluorobenzene, , 80°C | 4-(4-Fluorophenyl)thiophene |

| 4 | Oxidation | , acidic conditions | Carboxylic acid formation |

Industrial Production

Industrial-scale production optimizes yield and purity through continuous-flow reactors and catalytic systems. Automated temperature control and solvent recovery systems minimize waste, aligning with green chemistry principles .

Applications in Research and Industry

Pharmaceutical Development

The compound’s structure aligns with pharmacophores known for enzyme inhibition. Preliminary studies suggest activity against:

-

Lipoxygenase (LOX): Potential anti-inflammatory applications via arachidonic acid pathway modulation.

-

Kinase Targets: Structural analogs show antiproliferative effects in cancer cell lines .

Material Science

Thiophene derivatives are integral to conductive polymers. The carboxylic acid group enables covalent bonding to metal oxides, enhancing stability in organic semiconductors .

Table 3: Applications and Mechanisms

| Application | Mechanism | Potential Use Case |

|---|---|---|

| Drug Design | Enzyme inhibition via H-bonding | Anti-inflammatory therapeutics |

| Organic Electronics | π-Stacking in polymer backbones | Flexible displays |

Biological Activity and Mechanisms

Enzyme Inhibition

The amino and carboxylic acid groups facilitate interactions with catalytic sites of enzymes. Molecular docking simulations predict high affinity for LOX and cyclooxygenase (COX) isoforms, though experimental validation is pending .

Comparative Analysis with Structural Analogs

Table 4: Impact of Substituent Variation

| Analog | Key Difference | Effect on Properties |

|---|---|---|

| 2-Amino-4-(4-chlorophenyl)thiophene-3-carboxylic acid | Cl vs. F | Increased lipophilicity |

| Methyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate | Ester vs. carboxylic acid | Enhanced bioavailability |

The fluorine atom’s electronegativity improves metabolic stability compared to chlorine analogs, while ester derivatives exhibit superior membrane permeability .

| Parameter | Recommendation |

|---|---|

| Handling | PPE (gloves, goggles) |

| Storage | Cool, dry environment |

| Disposal | Incineration with scrubbers |

The compound is classified as an irritant (Xi), necessitating controlled handling to avoid dermal or ocular exposure .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume